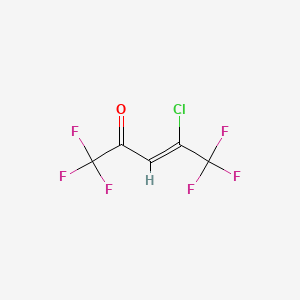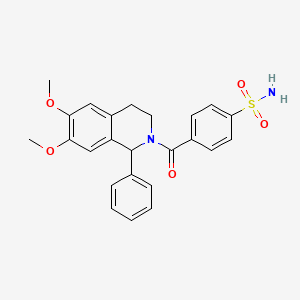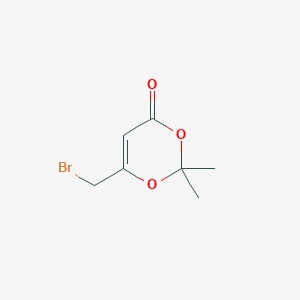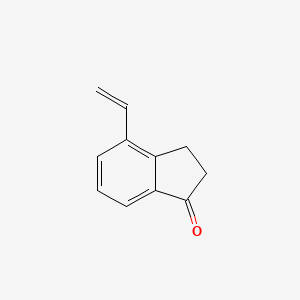
4-ethenyl-2,3-dihydro-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Vinyl-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C11H10O. It is a derivative of 2,3-dihydro-1H-inden-1-one, featuring a vinyl group at the fourth position. This compound is of interest due to its unique structure, which combines the properties of both vinyl and indanone moieties, making it a versatile intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Vinyl-2,3-dihydro-1H-inden-1-one can be achieved through several methods. One common approach involves the Claisen-Schmidt condensation reaction between 2,3-dihydro-1H-inden-1-one and acetaldehyde in the presence of a base such as sodium hydroxide. The reaction is typically carried out at room temperature, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of 4-Vinyl-2,3-dihydro-1H-inden-1-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction. The final product is often purified using distillation or crystallization techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
4-Vinyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-vinylindan-1-one using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of 4-vinyl-2,3-dihydro-1H-inden-1-ol.
Substitution: The vinyl group can participate in electrophilic substitution reactions, such as halogenation or nitration, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at 0°C.
Substitution: Bromine in carbon tetrachloride at room temperature.
Major Products Formed
Oxidation: 4-Vinylindan-1-one.
Reduction: 4-Vinyl-2,3-dihydro-1H-inden-1-ol.
Substitution: 4-Bromo-2,3-dihydro-1H-inden-1-one.
Scientific Research Applications
4-Vinyl-2,3-dihydro-1H-inden-1-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-Vinyl-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets and pathways. In biological systems, the compound can act as an inhibitor of specific enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators. Additionally, the vinyl group can undergo metabolic transformations, resulting in the formation of reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the vinyl group, making it less reactive in certain chemical reactions.
4-Methyl-2,3-dihydro-1H-inden-1-one: Contains a methyl group instead of a vinyl group, resulting in different chemical and physical properties.
4-Ethyl-2,3-dihydro-1H-inden-1-one: Similar to 4-vinyl-2,3-dihydro-1H-inden-1-one but with an ethyl group, affecting its reactivity and applications.
Uniqueness
4-Vinyl-2,3-dihydro-1H-inden-1-one is unique due to the presence of the vinyl group, which imparts distinct reactivity and versatility in synthetic applications. This makes it a valuable intermediate for the synthesis of a wide range of compounds with diverse functionalities .
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
4-ethenyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C11H10O/c1-2-8-4-3-5-10-9(8)6-7-11(10)12/h2-5H,1,6-7H2 |
InChI Key |
GWKVIYFLLRFUEU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=C2CCC(=O)C2=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


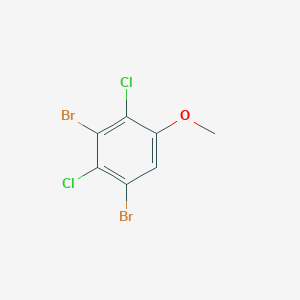
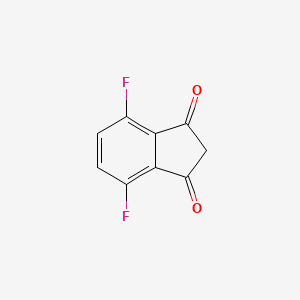
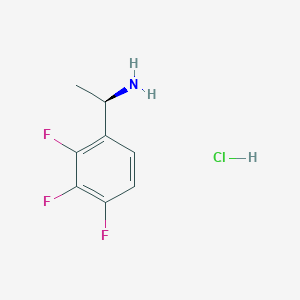
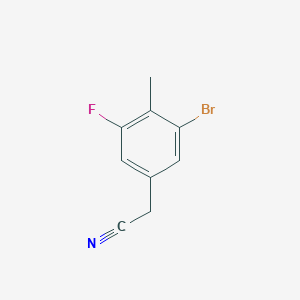
![1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12850170.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)
![7-fluoro-6-iodo-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B12850177.png)
![N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B12850178.png)
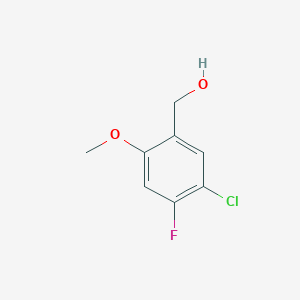
![1-Amino-2-[4-[[4-(dibutylamino)-6-fluoro-1,3,5-triazin-2-YL]oxy]phenoxy]-4-hydroxyanthraquinone](/img/structure/B12850186.png)
